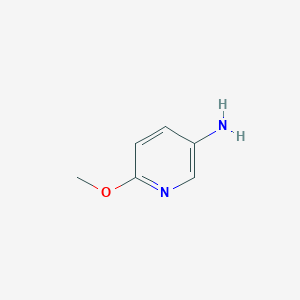

5-Amino-2-methoxypyridine

Overview

Description

Preparation Methods

Synthetic Pathways for 5-Amino-2-Methoxypyridine

Reduction of 2-Methoxy-5-Nitropyridine

The nitro group in 2-methoxy-5-nitropyridine is reduced to an amine through two primary methodologies:

Traditional Reduction Using Iron and Hydrochloric Acid

A conventional approach involves the use of iron powder in hydrochloric acid. This method proceeds via the formation of an iron-amine complex, followed by acid hydrolysis to liberate the free amine. While historically significant, this route suffers from moderate yields (20–30%) and challenges in product purification due to residual iron salts .

Modern Reduction Using Trimethylsilyl Sodium Sulfide (Me₃SiSNa)

A more efficient method employs Me₃SiSNa and sodium methoxide (NaOMe) in 1,3-dimethyl-2-imidazolidinone (DMI) at 185°C. This protocol achieves a 70% yield of this compound within 2–3 hours, significantly outperforming traditional methods. The reaction mechanism involves nucleophilic attack by the sulfide anion on the nitro group, followed by sequential oxygen elimination and amine formation .

Comparative Analysis of Reduction Methods

Reaction Efficiency and Yield

The Me₃SiSNa/NaOMe system demonstrates superior efficiency due to its compatibility with the electron-deficient pyridine ring. The electronic effects of the methoxy group enhance the electrophilicity of the nitro group, accelerating reduction kinetics compared to nitroarenes .

Table 1: Comparison of Reduction Methods for 2-Methoxy-5-Nitropyridine

| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Traditional | Fe, HCl | H₂O | 100 | 24 | 20–30 |

| Modern | Me₃SiSNa, NaOMe | DMI | 185 | 2–3 | 70 |

Selectivity and Byproduct Formation

The Me₃SiSNa method minimizes O-demethylation, a common side reaction in nitroarene reductions. Control experiments confirm that nitro group reduction precedes methoxy group cleavage, ensuring high product fidelity .

Mechanistic Insights into Nitro Group Reduction

Role of Me₃SiSNa

Me₃SiSNa acts as a sulfur-centered nucleophile, initiating a single-electron transfer (SET) to the nitro group. This generates a nitroso intermediate, which undergoes further reduction to the amine via intermediate hydroxylamine species. The silyl group stabilizes transient anions, preventing over-reduction or side reactions .

Solvent and Base Effects

The use of DMI as a polar aprotic solvent facilitates high-temperature reactions while stabilizing ionic intermediates. Sodium methoxide deprotonates intermediates, driving the reaction toward amine formation and suppressing acid-catalyzed side reactions .

Industrial-Scale Production Considerations

While laboratory-scale synthesis prioritizes yield and purity, industrial production emphasizes cost-effectiveness and scalability. Continuous flow reactors could optimize the Me₃SiSNa reduction by enhancing heat transfer and reducing reaction times. Advanced purification techniques, such as chromatography or crystallization, ensure compliance with pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-methoxypyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides to form amides.

Condensation Reactions: It can react with carboxylic acids or their derivatives in the presence of condensing agents to form amides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and condensation reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as acyl chlorides, reaction conditions typically involve a base like pyridine or triethylamine.

Condensation Reactions: Reagents include carboxylic acids or anhydrides, with condensing agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Major Products:

Scientific Research Applications

Pharmaceutical Development

Role as a Building Block:

5-Amino-2-methoxypyridine serves as an essential intermediate in synthesizing pharmaceuticals. It is particularly valuable in developing drugs that target neurological disorders. For instance, derivatives of this compound have been investigated for their potential to act as antagonists for dopamine D2 and serotonin 5-HT3 receptors, which are critical in treating conditions like schizophrenia and nausea .

Case Study:

A study highlighted the synthesis of a compound derived from this compound that exhibited broad antiemetic properties. This compound was eventually developed into AS-8112, showing significant promise as a therapeutic agent .

Agricultural Chemicals

Enhancement of Agrochemicals:

In agriculture, this compound is used to formulate agrochemicals that improve the efficacy of pesticides and herbicides. Its incorporation into these formulations has been shown to enhance crop yields significantly .

Data Table: Efficacy of Agrochemical Formulations

| Agrochemical | Active Ingredient | Effectiveness |

|---|---|---|

| Herbicide A | This compound | Increased weed control |

| Pesticide B | This compound | Enhanced pest resistance |

Organic Synthesis

Intermediate in Chemical Reactions:

This compound is widely utilized as an intermediate in organic synthesis, facilitating the creation of complex molecules. Its unique structure allows for various nucleophilic substitutions and modifications, making it a versatile building block in synthetic chemistry .

Case Study:

Research has demonstrated the successful use of this compound in synthesizing more complex pyridine derivatives through regioselective reactions, showcasing its utility in developing new chemical entities .

Material Science

Development of Advanced Materials:

this compound is also applied in material science, particularly in developing advanced materials such as polymers and coatings. Its chemical properties contribute to the durability and functionality of these materials .

Data Table: Properties of Materials Developed

| Material Type | Composition | Properties |

|---|---|---|

| Polymer A | Derived from this compound | High thermal stability |

| Coating B | Contains this compound | Improved adhesion |

Biochemical Research

Studies on Enzyme Activity:

In biochemical research, this compound is utilized to study enzyme activities and metabolic pathways. Its role in these studies contributes to a better understanding of various biological processes and disease mechanisms .

Case Study:

Researchers have employed this compound to investigate its effects on specific enzymes involved in metabolic pathways related to neurological functions, providing insights into potential therapeutic targets for drug development .

Mechanism of Action

The mechanism of action of 5-Amino-2-methoxypyridine is largely dependent on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The specific molecular targets and pathways involved vary based on the enzyme or receptor being targeted .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 5-Amino-2-methoxypyridine

- CAS Number : 6628-77-9

- Molecular Formula : C₆H₈N₂O

- Molar Mass : 124.14 g/mol

- Physical Properties : Density 1.575 g/cm³, melting point 29–31°C, boiling point 85–90°C .

Synthesis :

Produced via reduction of 2-methoxy-5-nitropyridine using iron powder and acetic acid under reflux, yielding ~70% .

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

5-Amino-2-dimethylaminopyridine (ADP)

- Structural Difference: Methoxy group in this compound (AMP) replaced with dimethylamine (stronger electron donor).

- Fluorescence Properties :

- Application : ADP’s red-shifted wavelengths improve signal detection in fluorescent assays.

5-Amino-2-methoxy-6-methylpyridine (Octanoyl-MMP)

- Structural Difference : Methyl group added at position 6 of AMP.

- Enzyme Assay Performance: Detection Limit for FAAH: Octanoyl-MMP (AMP derivative) is 150× more sensitive than Octanoyl-TFMCoumarin (trifluoromethylcoumarin-based). Rationale: Methyl group enhances aqueous solubility and substrate-enzyme interactions .

Functional Group Modifications

N-Decanoyl-5-amino-2-methoxypyridine (D-MAP)

- Structural Difference: Decanoyl chain attached to AMP’s amino group.

- Advantage Over AMC: Superior sensitivity and water solubility compared to 7-amino-4-methylcoumarin (AMC) in FAAH assays .

- Stability: Medium-chain decanoic acid improves hydrolysis stability in enzyme substrates .

3-Amino-pyridine (3APy) and 4-(N,N-Dimethylamino)pyridine (DMAPy)

- Comparison: 3APy: Lacks methoxy group; reduced electron-donating capacity limits fluorescence applications. DMAPy: Dimethylamino group at position 4 alters electronic properties but lacks the meta-amino group critical for enzyme substrate binding .

Data Tables

Table 1: Fluorescence Properties of AMP and Derivatives

Table 2: Enzyme Substrate Performance

| Substrate | Enzyme | Detection Limit (nM) | Stability (Background Hydrolysis) |

|---|---|---|---|

| Octanoyl-MP (AMP) | FAAH | 0.5 | Low |

| Octanoyl-p-NP (p-nitroaniline) | FAAH | 450 | High |

| L-Leucine-p-nitroanilide | LAP | 600 | High |

Research Findings and Mechanistic Insights

- Electron Density Impact: Substituting methoxy with stronger donors (e.g., dimethylamine in ADP) red-shifts fluorescence by increasing conjugation .

- Steric and Solubility Effects: Methyl groups (e.g., Octanoyl-MMP) improve solubility and reduce steric hindrance, enhancing enzyme-substrate binding .

- Chain Length Optimization: Decanoyl derivatives (D-MAP) balance stability and enzyme affinity, outperforming long-chain analogs .

Biological Activity

5-Amino-2-methoxypyridine (5-AM-2-MP) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and enzyme interactions. This article provides a detailed overview of the biological activity of 5-AM-2-MP, including its synthesis, cytotoxic effects, structure-activity relationships (SAR), and potential applications in pharmacology.

Synthesis and Characterization

This compound can be synthesized through various methods, with one notable approach involving the nitration of 2-aminopyridine followed by hydrolysis, chlorination, methoxylation, and reduction processes. This method yields high purity and good yields of the compound, making it suitable for industrial production .

Cytotoxic Activity

The cytotoxicity of 5-AM-2-MP has been assessed against several human cancer cell lines. Notably, studies have shown that derivatives of 5-AM-2-MP exhibit significant antiproliferative effects:

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 5i | HepG2 (liver) | 1.53 | Strong cytotoxicity |

| 5h | DU145 (prostate) | 1.65 | Comparable to standard |

| 5i | MBA-MB-231 (breast) | 1.38 | Most potent |

| 5d | Normal fibroblasts | >100 | Low toxicity to normal cells |

The above table summarizes the IC50 values for various derivatives of 5-AM-2-MP against different cancer cell lines, indicating its potential as an anticancer agent with selective toxicity towards cancer cells over normal cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the chemical structure of 5-AM-2-MP significantly affect its biological activity. For example:

- Substituent Effects : The introduction of hydrophilic substituents on the phenyl ring enhances activity. Compounds with nitro groups at positions 3 and 4 demonstrated potent inhibition against cell lines.

- Comparative Analysis : The presence of larger substituents was found to correlate with increased activity, suggesting that steric factors play a crucial role in the compound's efficacy .

Enzyme Interactions

In addition to its anticancer properties, 5-AM-2-MP has been identified as a substrate for certain enzymes, such as fatty acid amide hydrolase (FAAH). It exhibits an eight-fold higher specificity constant compared to previously reported substrates, indicating its potential utility in enzymatic assays and as a biochemical probe .

Case Studies and Research Findings

Several studies have highlighted the diverse applications of 5-AM-2-MP:

- Anticancer Studies : Research has demonstrated that derivatives of 5-AM-2-MP can effectively inhibit the proliferation of various cancer cell lines, making them candidates for further development as anticancer agents .

- Enzymatic Applications : The compound's interaction with FAAH suggests potential applications in pain management and inflammation control through modulation of endocannabinoid levels .

- Pharmacological Potential : The ability to selectively target cancer cells while sparing normal cells positions 5-AM-2-MP as a promising lead compound for drug development in oncology.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 5-amino-2-methoxypyridine, and how can yield be maximized?

The compound is synthesized via reduction of 2-methoxy-5-nitropyridine using iron powder in a 50% methanol and acetic acid mixture under reflux for 4 hours. After basification with 20% NaOH, the product is isolated via vacuum distillation (140–142°C at 3.33–3.60 kPa), yielding ~70% . To optimize yield, ensure controlled addition of the nitro precursor and maintain strict temperature control during reflux. Impurities can be minimized by thorough filtration and precise distillation.

Q. What are the key physical properties critical for handling and storage?

this compound has a melting point of 29–31°C, boiling point of 85–90°C (1 mmHg), and density of 1.575 g/cm³ . It is slightly water-soluble and stable under inert conditions but hygroscopic. Store in airtight containers at room temperature, avoiding moisture and light. The flash point (>230°F) indicates low flammability, but dust formation should be minimized .

Q. What safety precautions are necessary when working with this compound?

The compound is classified as harmful if swallowed (R22) and irritating to eyes, skin, and respiratory systems (R36/37/38). Use PPE including nitrile gloves, lab coats, and safety goggles. In case of exposure, rinse eyes with water for 15 minutes (S26) and seek medical attention. For spills, avoid dust generation and use inert absorbents .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for heterocyclic synthesis?

The amino and methoxy groups direct electrophilic substitution. For example, nitration occurs at the 4-position due to the electron-donating methoxy group. In thiadiazolo-pyrimidine synthesis (e.g., 7-methoxy derivatives), diazotization and cyclization with hydrochloric acid/sodium nitrite at 0–5°C yield fused heterocycles . Optimize reaction pH and temperature to control regioselectivity.

Q. What analytical methods are recommended for characterizing purity and structural integrity?

Use melting point analysis (29–31°C) for preliminary purity checks. UV-Vis spectroscopy shows λmax at 234–280 nm for derivatives . Elemental analysis (C, H, N, S) should align with theoretical values (e.g., C₆H₈N₂O: C 58.06%, H 6.45%, N 22.58%). For advanced characterization, employ <sup>1</sup>H/<sup>13</sup>C NMR (expected signals: δ 3.8 ppm for methoxy, δ 6.5–7.5 ppm for pyridine protons) and HPLC with a C18 column (methanol/water mobile phase) .

Q. How do pressure variations affect reported boiling points, and how should this be interpreted?

Discrepancies in boiling points (e.g., 85–90°C at 1 mmHg vs. 140–142°C at 3.33–3.60 kPa ) arise from reduced pressure conditions. Use the Clausius-Clapeyron equation to correlate boiling points with pressure. For accurate replication, calibrate vacuum systems and reference pressure-specific literature values .

Q. What strategies mitigate side reactions during nitro group reduction?

Common side reactions include over-reduction or dehalogenation. Use stoichiometric iron powder and monitor acetic acid levels to maintain mildly acidic conditions. Quenching with NaOH immediately post-reaction prevents decomposition. For scale-up, consider catalytic hydrogenation with Pd/C as an alternative to iron reduction .

Q. Methodological Considerations

Q. How can synthetic byproducts be identified and removed?

Byproducts like unreacted 2-methoxy-5-nitropyridine or iron residues can be detected via TLC (silica gel, ethyl acetate/hexane). Purify via recrystallization in ethanol or column chromatography (silica gel, gradient elution). For persistent impurities, use activated charcoal during filtration .

Q. What are the challenges in scaling up the synthesis, and how can they be addressed?

Exothermic reactions during nitro group reduction require jacketed reactors with temperature control. Distillation under reduced pressure may necessitate fractional distillation setups. Optimize solvent recovery (methanol) to reduce costs. Pilot studies are recommended to assess heat dissipation and mixing efficiency .

Q. How can computational modeling aid in predicting reactivity or spectroscopic data?

DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic substitution sites and UV-Vis transitions. Software like Gaussian or ORCA can simulate NMR spectra for structural validation. Compare computed IR spectra with experimental data to confirm functional groups .

Properties

IUPAC Name |

6-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-9-6-3-2-5(7)4-8-6/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVDJIWRSIJEBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216484 | |

| Record name | Pyridine, 5-amino-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6628-77-9 | |

| Record name | 5-Amino-2-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-3-pyridinylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6628-77-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 5-amino-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-3-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXY-3-PYRIDINYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATT39K5F0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.